![molecular formula C36H24N2 B13758540 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four phenyl groups attached to a pyridoquinoline core, which contributes to its distinct chemical behavior and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of heterogeneous propylphosphonium tetrachloroindate ionic liquid as a catalyst has been reported for the synthesis of quinolines and pyridoquinolines . The reaction conditions often require controlled temperatures and the presence of specific reagents to ensure the desired product yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyridoquinolines.
科学的研究の応用
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
Quinolines: Share a similar core structure but lack the additional phenyl groups.
Pyridoquinolines: Similar backbone but with different substituents.
Phenyl-substituted quinolines: Vary in the number and position of phenyl groups.
Uniqueness
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline is unique due to the specific arrangement of phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C36H24N2 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
2,4,7,9-tetraphenylpyrido[2,3-g]quinoline |
InChI |
InChI=1S/C36H24N2/c1-5-13-25(14-6-1)29-21-33(27-17-9-3-10-18-27)37-35-24-32-30(26-15-7-2-8-16-26)22-34(28-19-11-4-12-20-28)38-36(32)23-31(29)35/h1-24H |
InChIキー |
LCOJEBJDQILYMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC4=C(C=C23)N=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


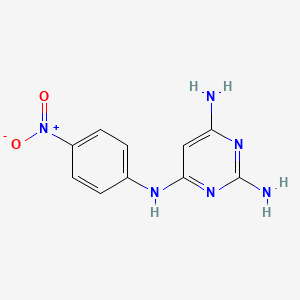
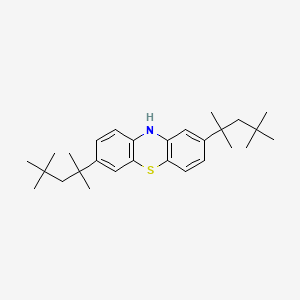

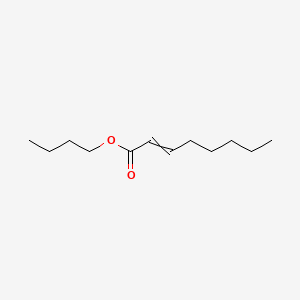


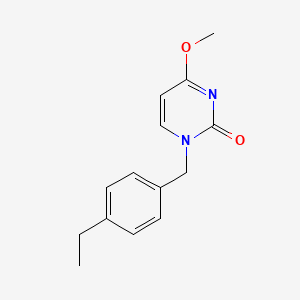
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)
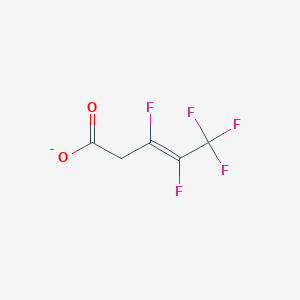
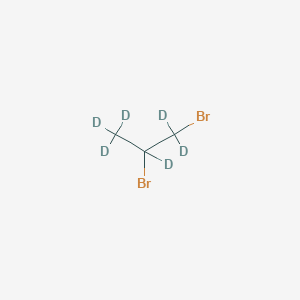
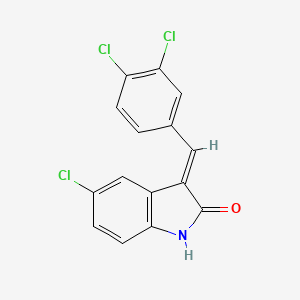
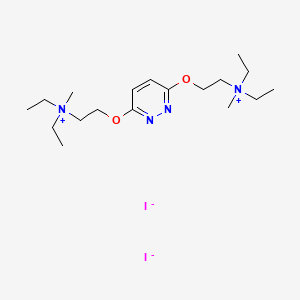
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)

